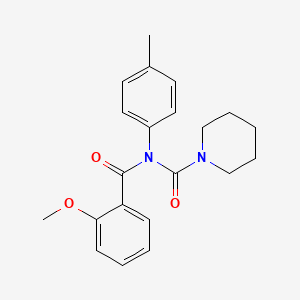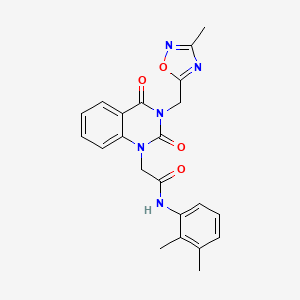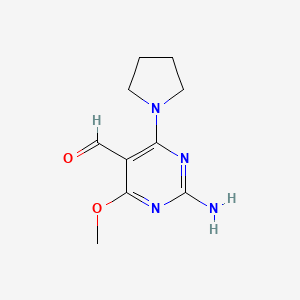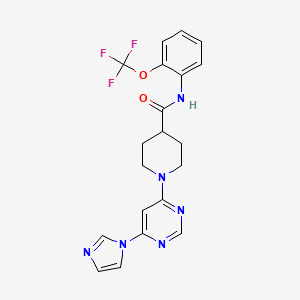![molecular formula C16H8Cl2F3N3O B2470756 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine CAS No. 2085690-37-3](/img/structure/B2470756.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine” is a complex organic compound. It contains a pyridine and a pyrimidine ring, both of which are nitrogen-containing heterocycles. The pyridine ring has a trifluoromethyl group (-CF3) and a chlorine atom attached, while the pyrimidine ring has a chlorophenoxy group attached .
Synthesis Analysis
The synthesis of such compounds typically involves the introduction of trifluoromethylpyridine (TFMP) groups into other molecules. This can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
The compound's pharmacokinetics and metabolism have been studied in various species. For instance, Sharma et al. (2012) investigated the disposition of a structurally related dipeptidyl peptidase IV inhibitor in rats, dogs, and humans. The study detailed the metabolism routes, including hydroxylation at the pyrimidine ring and other metabolic pathways like amide hydrolysis and N-dealkylation. This research highlights the compound's metabolic stability and pathways in different species, which is crucial for understanding its behavior in biological systems (Sharma et al., 2012).
Diagnostic Imaging
Compounds with structural similarities have been explored for diagnostic imaging, particularly in neurodegenerative disorders. Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds and evaluated them for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). This research provides insights into the potential use of structurally related compounds in the diagnosis and study of neurodegenerative diseases (Fookes et al., 2008).
Analgesic Effects
Compounds with similar structures have been synthesized and evaluated for their analgesic effects in animal models. Bonacorso et al. (2017) synthesized trifluoromethyl-substituted spirochromeno[4,3-d]pyrimidines and assessed their analgesic effect in a mouse pain model. The findings suggest potential therapeutic applications of such compounds in pain management (Bonacorso et al., 2017).
Anticonvulsant Activities
Structurally related compounds have been investigated for their potential anticonvulsant activities. Wang et al. (2015) designed and synthesized substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and screened them for anticonvulsant activity, revealing promising compounds with high activity compared to well-known anticonvulsant drugs (Wang et al., 2015).
Psoriasis Treatment
Li et al. (2016) conducted a study on FMS-like tyrosine kinase 3 (FLT3) inhibitors, revealing compound 18b's significant antipsoriatic effects in a psoriatic animal model. This research offers insights into the potential use of structurally similar compounds in treating autoimmune diseases like psoriasis (Li et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-chlorophenoxy)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F3N3O/c17-10-3-1-2-4-12(10)25-13-5-6-22-15(24-13)14-11(18)7-9(8-23-14)16(19,20)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGLYVJFUGRJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide](/img/structure/B2470674.png)
![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2470678.png)
![2-fluoro-N-(2-{6-[(3-morpholin-4-ylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide](/img/structure/B2470679.png)
![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2470681.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2470687.png)

![(2-ethylbenzo[d]thiazol-6-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2470690.png)



![1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2470695.png)